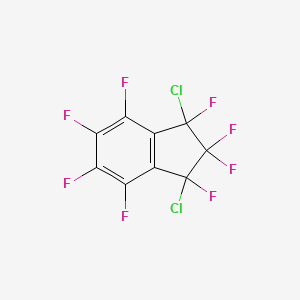
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone, followed by the introduction of chlorine and fluorine atoms. Common methods include:
Halogenation Reactions: Using reagents such as chlorine gas and fluorine gas under controlled conditions to introduce the halogen atoms.
Catalytic Reactions: Employing catalysts like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors, where the reaction conditions such as temperature, pressure, and concentration of reagents are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other functional groups.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen atoms.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen atoms.
Common Reagents and Conditions
Substitution Reactions: Typically use reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: A related compound with similar halogenation but different structural properties.
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Another halogenated compound with applications in the aerospace and electronics industries.
Uniqueness
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
54265-09-7 |
|---|---|
Molecular Formula |
C9Cl2F8 |
Molecular Weight |
330.99 g/mol |
IUPAC Name |
1,3-dichloro-1,2,2,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9Cl2F8/c10-7(16)1-2(8(11,17)9(7,18)19)4(13)6(15)5(14)3(1)12 |
InChI Key |
FBMGEXLQSWBYSI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















